molecular formula C8H9N3O B13114622 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B13114622
M. Wt: 163.18 g/mol
InChI Key: WMJJDJBBRIVJKK-UHFFFAOYSA-N
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Description

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their unique chemical structures and versatile applications in various fields, including chemistry, biology, and medicine. The imidazopyrimidine scaffold is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with ethyl isocyanate under reflux conditions can lead to the formation of the desired compound. Another approach involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the imidazopyrimidine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyrimidine N-oxides, while reduction can lead to the formation of reduced imidazopyrimidine derivatives .

Scientific Research Applications

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.

    Pyrimido[4,5-c]pyridazine: Studied for its potential biological activities.

Uniqueness

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of an ethyl group at the 6-position. This structural feature can influence its reactivity and biological activity, making it distinct from other imidazopyrimidine derivatives .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-ethylimidazo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3

InChI Key

WMJJDJBBRIVJKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CN=CN2C1=O

Origin of Product

United States

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